

# Molecular weight and formula of Aceburic acid.

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## Compound of Interest

Compound Name: Aceburic acid

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## In-Depth Technical Guide to Aceburic Acid

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Aceburic acid**, also known as 4-acetoxybutanoic acid, is a synthetic derivative of the endogenous neurotransmitter  $\gamma$ -hydroxybutyric acid (GHB).<sup>[1][2]</sup> As a prodrug, it is readily metabolized to GHB in the body, and thus its pharmacological activity is primarily attributed to the action of GHB on the central nervous system.<sup>[1][3]</sup> This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of **Aceburic acid**, with a focus on information relevant to research and drug development.

### Chemical and Physical Properties

**Aceburic acid** is the acetyl ester of GHB.<sup>[1][4]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>4</sub>	[4]
Molecular Weight	146.14 g/mol	[4]
IUPAC Name	4-acetyloxybutanoic acid	[1][4]
CAS Number	26976-72-7	[4]
Appearance	Liquid	[4]
Solubility	Soluble in DMSO and methanol.	[5][6]

## Synthesis of Aceburic Acid: Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of **Aceburic acid** is not readily available in published literature, its synthesis can be achieved through a standard esterification reaction between  $\gamma$ -hydroxybutyric acid (GHB) and an acetylating agent. The following is a generalized protocol based on common ester synthesis procedures.

Reaction:  $\gamma$ -hydroxybutyric acid + Acetic Anhydride  $\rightarrow$  **Aceburic acid** + Acetic acid

Materials:

- $\gamma$ -hydroxybutyric acid (GHB)
- Acetic anhydride
- Concentrated sulfuric acid (catalyst)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask

- Reflux condenser
- Separatory funnel
- Rotary evaporator

#### Procedure:

- In a round-bottom flask, dissolve  $\gamma$ -hydroxybutyric acid in an excess of acetic anhydride.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Attach a reflux condenser and heat the mixture gently for a specified period to drive the reaction to completion. The reaction progress can be monitored using thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Carefully add the reaction mixture to a separatory funnel containing cold anhydrous diethyl ether.
- Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude **Aceburic acid**.
- The crude product can be further purified by vacuum distillation.

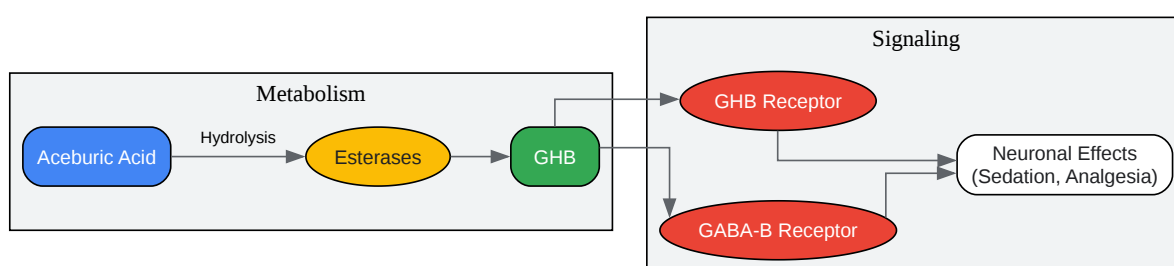
## Biological Activity and Mechanism of Action

**Aceburic acid**'s primary biological significance lies in its role as a prodrug to GHB.[1][3] Upon administration, it is believed to be rapidly hydrolyzed by esterases in the body to yield GHB and acetic acid. GHB then exerts its effects by acting as an agonist at two distinct receptors in the central nervous system: the high-affinity GHB receptor and the low-affinity GABA-B receptor.[3]

The activation of these receptors leads to a range of pharmacological effects, including sedation, analgesia, and alterations in sleep architecture.[3]

## Metabolism and Signaling Pathway

The metabolic conversion of **Aceburic acid** to GHB and its subsequent interaction with neuronal receptors can be visualized as a straightforward pathway.



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Caption: Metabolic conversion of **Aceburic acid** to GHB and subsequent receptor binding.

## Quantitative Data

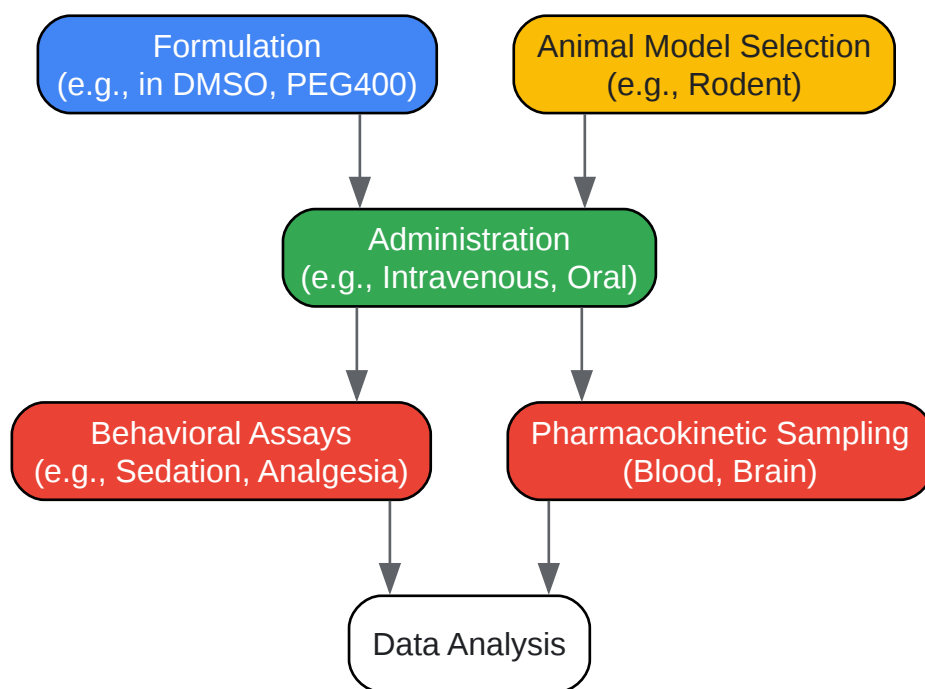
Specific quantitative data on the binding affinity, potency ( $IC_{50}/EC_{50}$ ), and pharmacokinetic profile of **Aceburic acid** are not extensively reported in the public domain. Research into these parameters would be crucial for any drug development program. For reference, the active metabolite, GHB, has reported binding affinities for its receptors.

Ligand	Receptor	Binding Affinity (Kd)
GHB	GHB Receptor	~1 $\mu$ M
GHB	GABA-B Receptor	>100 $\mu$ M

Note: These values are for the active metabolite GHB and are provided for context. The affinity of **Aceburic acid** itself for these receptors is not well-documented.

## Experimental Workflow for In Vivo Studies

A typical experimental workflow to assess the in vivo effects of **Aceburic acid** would involve several key stages, from formulation to data analysis.



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